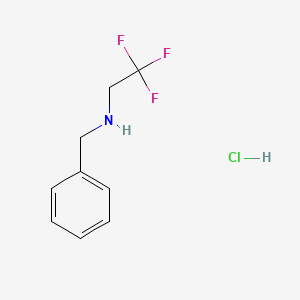

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride

描述

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is a fluorinated amine derivative characterized by a benzyl group (phenylmethyl) attached to a primary amine, which is further substituted with a 2,2,2-trifluoroethyl group. The molecular formula is C₉H₁₁ClF₃N, with a molecular weight of 249.64 g/mol. The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the amine and enhancing metabolic stability .

属性

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZGAFVDXDYLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride typically involves the reaction of benzenemethanamine with 2,2,2-trifluoroethylamine hydrochloride. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines, which involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This method allows for the efficient production of N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The presence of the trifluoroethyl group can facilitate cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Iron porphyrin or other metal catalysts for facilitating specific reactions like N-trifluoroethylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl-substituted benzenemethanone derivatives, while reduction can produce various amine derivatives.

科学研究应用

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modify the biological activity of drug molecules.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex fluorinated organic molecules.

Material Science: Its unique properties make it useful in the development of advanced materials with specific chemical and physical characteristics.

Biological Studies: The compound can be used to study the effects of trifluoroethyl groups on biological systems and their interactions with biomolecules.

作用机制

The mechanism of action of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural motifs with N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride, differing in substituents, aromaticity, or fluorination patterns. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Basicity and Bioavailability

- Trifluoroethyl Group: The presence of the -CF₃ group in all compared compounds reduces amine basicity via electron withdrawal, enhancing membrane permeability and oral bioavailability compared to non-fluorinated analogs .

- Aromatic vs. Cyclohexanamine () replaces the benzene ring with a cyclohexane, increasing lipophilicity but reducing aromatic interactions. This may improve metabolic stability at the expense of target affinity .

Fluorination Patterns and Stereochemistry

- Enhanced Fluorination: The (R)-enantiomer in features a 3-(trifluoromethyl)phenyl group, doubling fluorine content.

- Chirality : The (R)-configuration in highlights the role of stereochemistry in pharmacological activity, as enantiomers often exhibit divergent binding affinities or metabolic pathways.

Functional Group Variations

- Secondary vs. Primary Amines :

- Amide vs. This structural shift could favor solubility over membrane permeability .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability: Fluorination generally decreases susceptibility to cytochrome P450-mediated oxidation, extending half-life. For example, the trifluoroethyl group in the target compound likely enhances stability compared to non-fluorinated analogs like diphenhydramine () .

- Toxicity : Compounds with unstudied toxicological profiles (e.g., thiophene fentanyl in ) underscore the importance of safety evaluations for fluorinated amines, as metabolic byproducts (e.g., fluorinated aldehydes) may pose risks .

生物活性

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of the Compound

N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is characterized by its trifluoroethyl group, which significantly influences its chemical properties and biological interactions. The trifluoromethyl moiety is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is primarily mediated through its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can act as:

- Monoamine Reuptake Inhibitors : These compounds may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to antidepressant effects.

- Antiviral Agents : Some derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the trifluoroethyl group and the aromatic ring can significantly impact the compound's biological activity. For instance:

- Altering Substituents : Substituents on the benzene ring can modulate receptor affinity and selectivity.

- Fluorine Atoms : The presence of fluorine atoms enhances metabolic stability and bioavailability.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Substitution on benzene ring | Altered receptor binding affinity |

| Variation in trifluoroethyl | Changes in metabolic stability |

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that derivatives of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride exhibited significant inhibition of serotonin reuptake in vitro. The most potent compound showed an IC50 value comparable to established antidepressants .

- Antiviral Efficacy : In a series of experiments, certain analogs were tested against respiratory syncytial virus (RSV). Results indicated that these compounds could reduce viral load in infected cell cultures by up to 70% at optimal concentrations .

- CYP450 Interaction : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. It was found that specific analogs could induce CYP3A4 activity, suggesting potential implications for drug metabolism .

常见问题

Q. What are the established synthetic routes for N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Nucleophilic substitution : Reacting benzenemethanamine derivatives with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the trifluoroethylamine bond .

- Reductive amination : Condensing benzaldehyde derivatives with trifluoroethylamine followed by reduction (e.g., NaBH₄ or catalytic hydrogenation) .

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction efficiency.

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may require careful control to avoid side products.

- Purification : Recrystallization or HPLC is essential to achieve >95% purity .

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF | 78 | 97 | |

| Reductive Amination | NaBH₄/MeOH | 85 | 95 |

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoroethyl group (δ ~3.5–4.0 ppm for -CH₂CF₃) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 238.08) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

The trifluoroethyl group:

- Enhances lipophilicity : Increases membrane permeability (logP ~2.5) .

- Reduces basicity : The electron-withdrawing effect of fluorine lowers the pKa of the amine (pKa ~7.2), improving solubility at physiological pH .

- Modulates receptor binding : Fluorine’s stereoelectronic effects enhance interactions with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the formation of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride, and how can side products be minimized?

- Mechanism : The trifluoroethyl group undergoes nucleophilic attack via an SN2 pathway, with halide leaving groups (Cl⁻, Br⁻). Competing elimination reactions (e.g., forming alkenes) are mitigated by using bulky bases (e.g., DIPEA) and low temperatures .

- Side Product Mitigation :

- Use anhydrous conditions to prevent hydrolysis.

- Optimize stoichiometry (1:1.2 amine:halide ratio) to avoid over-alkylation .

Q. How can researchers optimize reaction conditions to enhance the scalability of the synthesis process?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reductive amination .

- Solvent-Free Reactions : Ball-milling or microwave-assisted synthesis reduces solvent waste and shortens reaction times .

- Continuous Flow Systems : Microreactors enable precise temperature control and higher throughput .

Q. Table 2: Scalability Optimization Strategies

| Parameter | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| Catalyst | Pd/C (5 wt%) | 90% yield in 2 hours | |

| Reaction Mode | Microwave (100°C, 30 min) | 88% yield, reduced side products |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

- Comparative Pharmacokinetic Studies : Measure plasma stability and metabolic clearance (e.g., liver microsomes) to identify discrepancies in bioavailability .

- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Dose-Response Modeling : Corrogate in vitro IC₅₀ values with in vivo ED₅₀ using allometric scaling .

Q. How can the compound’s interaction with biological targets be systematically evaluated using computational and experimental approaches?

- Molecular Docking : Simulate binding to target receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock to predict binding affinities .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

- Mutagenesis Studies : Identify critical residues in the binding pocket through alanine scanning .

Q. What are the challenges in assessing the compound’s selectivity across related receptor subtypes, and how can they be addressed?

- Challenge : Off-target effects due to structural similarity among receptor subtypes (e.g., serotonin vs. dopamine receptors).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。